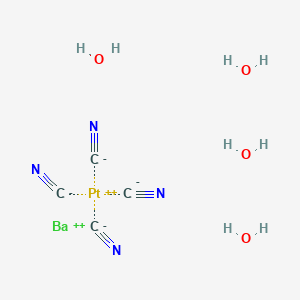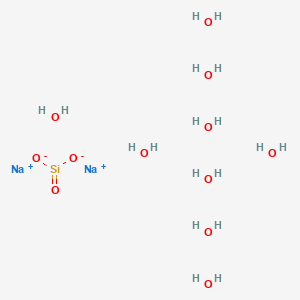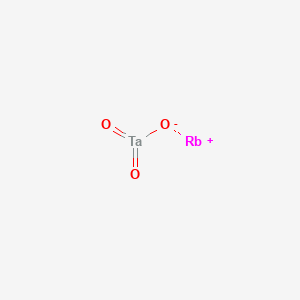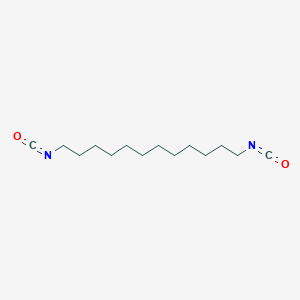
Carbonic acid, neopentyl phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, neopentyl phenyl ester, also known as NPCE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. NPCE is a stable ester of carbonic acid, which is used in various research applications, including as a solvent, reagent, and intermediate.
Mécanisme D'action
Carbonic acid, neopentyl phenyl ester acts as a nucleophile in various chemical reactions, participating in esterification, transesterification, and other organic reactions. Its unique structure allows it to act as a stabilizing agent in some reactions, making it a useful tool in organic synthesis.
Biochemical and Physiological Effects:
Carbonic acid, neopentyl phenyl ester has not been extensively studied in terms of its biochemical and physiological effects. However, some studies have shown that it may have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. Further research is needed to fully understand the potential health effects of Carbonic acid, neopentyl phenyl ester.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Carbonic acid, neopentyl phenyl ester is its stability and low reactivity, making it a safe and reliable solvent and reagent in various lab experiments. Its high purity also makes it a valuable tool for researchers who require precise and consistent results. However, Carbonic acid, neopentyl phenyl ester can be expensive and may not be suitable for all types of experiments.
Orientations Futures
There are several potential future directions for research involving Carbonic acid, neopentyl phenyl ester. One area of interest is its potential as a catalyst in organic reactions, particularly in the production of pharmaceuticals. Carbonic acid, neopentyl phenyl ester may also have applications in the development of new materials, such as polymers and resins. Additionally, further research is needed to fully understand the potential health effects of Carbonic acid, neopentyl phenyl ester and its impact on the environment.
Méthodes De Synthèse
The synthesis of Carbonic acid, neopentyl phenyl ester involves the reaction of neopentyl alcohol and phenyl chloroformate in the presence of a base catalyst. The resulting product is then purified through distillation and recrystallization. The synthesis method is relatively simple and yields a high purity product, making it a popular choice for research applications.
Applications De Recherche Scientifique
Carbonic acid, neopentyl phenyl ester has a wide range of applications in scientific research, including as a solvent for various chemical reactions, a reagent for organic synthesis, and an intermediate in the production of pharmaceuticals. Carbonic acid, neopentyl phenyl ester is also used in the production of polymers and resins, making it a valuable industrial chemical.
Propriétés
Numéro CAS |
13183-19-2 |
|---|---|
Nom du produit |
Carbonic acid, neopentyl phenyl ester |
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
2,2-dimethylpropyl phenyl carbonate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-14-11(13)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
NPZHSLKOUUVCQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Diethyl 2-[(2-chlorophenyl)hydrazinylidene]propanedioate](/img/structure/B80687.png)

